molecular formula C25H32N6O B2722430 N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898648-34-5

N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2722430
CAS No.: 898648-34-5
M. Wt: 432.572
InChI Key: SHZQHZITTIUJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: is a chemical compound with the molecular formula C25H32N6O . It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and material science

Chemical Reactions Analysis

Types of Reactions: N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N2,N4-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-Chloro-N2,N4-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine

Comparison: Compared to similar compounds, N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits unique properties due to the presence of the morpholino group. This group enhances its solubility and bioavailability, making it more effective in certain applications .

Properties

IUPAC Name

6-morpholin-4-yl-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-17(2)19-5-9-21(10-6-19)26-23-28-24(27-22-11-7-20(8-12-22)18(3)4)30-25(29-23)31-13-15-32-16-14-31/h5-12,17-18H,13-16H2,1-4H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQHZITTIUJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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